

# Spectroscopic Profile of Ethyl 3-Chloropropionate: A Technical Guide

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## Compound of Interest

Compound Name: *Ethyl 3-chloropropionate*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **ethyl 3-chloropropionate** (CAS No. 623-71-2), a key chemical intermediate. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

## Spectroscopic Data Summary

The spectroscopic data provides unambiguous structural confirmation of **ethyl 3-chloropropionate**. The following tables summarize the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and mass spectrometry.

## $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  NMR spectrum of **ethyl 3-chloropropionate**, typically recorded in deuterated chloroform ( $\text{CDCl}_3$ ), exhibits four distinct signals corresponding to the four unique proton environments in the molecule.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Ethyl 3-Chloropropionate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
4.19	Quartet	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
3.76	Triplet	2H	Cl-CH <sub>2</sub> -CH <sub>2</sub> -
2.79	Triplet	2H	Cl-CH <sub>2</sub> -CH <sub>2</sub> -
1.28	Triplet	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>

Data sourced from publicly available spectral databases.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled <sup>13</sup>C NMR spectrum of **ethyl 3-chloropropionate** in CDCl<sub>3</sub> shows five signals, one for each carbon atom in the molecule.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Ethyl 3-Chloropropionate**

Chemical Shift ( $\delta$ ) ppm	Assignment
170.1	C=O
61.3	-O-CH <sub>2</sub> -CH <sub>3</sub>
40.8	Cl-CH <sub>2</sub> -CH <sub>2</sub> -
38.1	Cl-CH <sub>2</sub> -CH <sub>2</sub> -
14.1	-O-CH <sub>2</sub> -CH <sub>3</sub>

Data sourced from the Spectral Database for Organic Compounds (SDBS).

## Infrared (IR) Spectroscopy

The IR spectrum of **ethyl 3-chloropropionate**, typically acquired as a neat liquid film, displays characteristic absorption bands for its functional groups.

Table 3: Key IR Absorption Bands for **Ethyl 3-Chloropropionate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~1740	Strong	C=O (Ester) Stretch
~1180	Strong	C-O (Ester) Stretch
~2980	Medium	C-H (Alkyl) Stretch
~750	Medium	C-Cl Stretch

Data interpreted from the NIST Chemistry WebBook.[\[1\]](#)

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **ethyl 3-chloropropionate** results in a molecular ion and several characteristic fragment ions. The presence of chlorine is indicated by the M+2 isotopic peak for fragments containing a chlorine atom.

Table 4: Mass Spectrometry Data for **Ethyl 3-Chloropropionate**

m/z	Relative Intensity	Assignment
136/138	Low	[M] <sup>+</sup> (Molecular Ion)
101	High	[M - Cl] <sup>+</sup>
91	High	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
63	Medium	[CH <sub>2</sub> CH <sub>2</sub> Cl] <sup>+</sup>

Data sourced from PubChem and interpreted based on common fragmentation patterns.[\[2\]](#)

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 2.1.1. <sup>1</sup>H NMR Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of **ethyl 3-chloropropionate** and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% tetramethylsilane (TMS) as an internal standard.[3]
- Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]
- Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$ .[3] Perform automated or manual shimming to optimize the magnetic field homogeneity.[3]
- Acquisition: Acquire the  $^1\text{H}$  NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
- Processing: Apply Fourier transformation to the free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

#### 2.1.2. $^{13}\text{C}$ NMR Spectroscopy

- Sample Preparation: Prepare a more concentrated sample by dissolving 20-50 mg of **ethyl 3-chloropropionate** in 0.6-0.7 mL of  $\text{CDCl}_3$  with TMS.[3]
- Filtration: Filter the sample as described for  $^1\text{H}$  NMR.[4]
- Instrument Setup and Locking/Shimming: Follow the same procedure as for  $^1\text{H}$  NMR.
- Acquisition: Acquire the  $^{13}\text{C}$  NMR spectrum using a standard proton-decoupled pulse sequence. A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.[5]
- Processing: Process the data similarly to the  $^1\text{H}$  NMR spectrum. Reference the spectrum to the central peak of the  $\text{CDCl}_3$  triplet at 77.16 ppm.

## Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid Film): Place one to two drops of pure **ethyl 3-chloropropionate** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[6]
- Assembly: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[6]
- Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty and collect a background spectrum to account for atmospheric CO<sub>2</sub> and H<sub>2</sub>O.
- Sample Analysis: Place the assembled salt plates in the sample holder of the spectrometer.
- Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm<sup>-1</sup>). Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

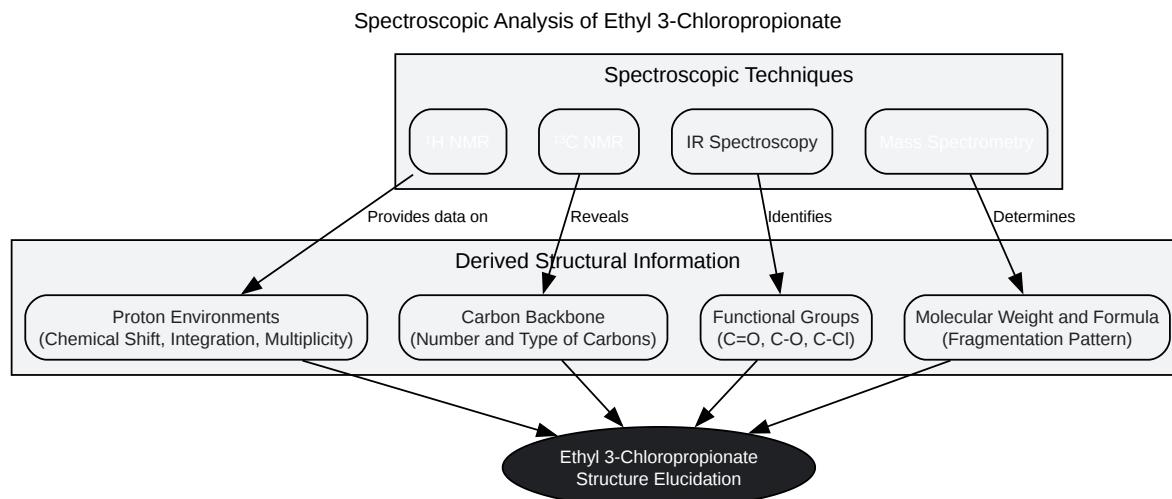
## Mass Spectrometry (MS)

- Sample Introduction (for a volatile liquid): Inject a small amount of **ethyl 3-chloropropionate** into the gas chromatograph (GC) inlet of a GC-MS system, or directly introduce it into the ion source via a heated probe for a standalone MS.
- Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV. The sample molecules are bombarded with electrons, leading to ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Acquisition: The mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for the elucidation of **ethyl 3-**

chloropropionate's structure.



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Caption: Workflow of Spectroscopic Techniques for Structural Elucidation.

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